Cas no 201024-66-0 (2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one)

2-(Chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodioxazol-4(5H)-one is a specialized heterocyclic compound featuring a chloromethyl functional group attached to a benzodioxazolone core. Its rigid bicyclic structure and reactive chloromethyl moiety make it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules or functionalized heterocycles. The compound's stability, combined with the electrophilic reactivity of the chloromethyl group, allows for selective derivatization under controlled conditions. Its dimethyl-substituted dihydrobenzodioxazolone scaffold may also contribute to enhanced steric and electronic properties, facilitating applications in medicinal chemistry or materials science. The product is typically handled under inert conditions due to its sensitivity to moisture and nucleophiles.
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one structure
201024-66-0 structure
商品名:2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one
CAS番号:201024-66-0
MF:C10H12ClNO2
メガワット:213.660781860352
CID:4633615

2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one 化学的及び物理的性質

名前と識別子

    • 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
    • 4(5H)-Benzoxazolone, 2-(chloromethyl)-6,7-dihydro-6,6-dimethyl-
    • 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one
    • インチ: 1S/C10H12ClNO2/c1-10(2)3-6(13)9-7(4-10)14-8(5-11)12-9/h3-5H2,1-2H3
    • InChIKey: SOSMHGHRFZWGPP-UHFFFAOYSA-N
    • ほほえんだ: O1C2CC(C)(C)CC(=O)C=2N=C1CCl

2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-364814-10.0g
2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one
201024-66-0 95.0%
10.0g
$4545.0 2025-03-18
Enamine
EN300-364814-0.25g
2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one
201024-66-0 95.0%
0.25g
$524.0 2025-03-18
Enamine
EN300-364814-1.0g
2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one
201024-66-0 95.0%
1.0g
$1057.0 2025-03-18
Enamine
EN300-364814-2.5g
2-(chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one
201024-66-0 95.0%
2.5g
$2071.0 2025-03-18
A2B Chem LLC
AW30732-250mg
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
201024-66-0 95%
250mg
$587.00 2024-04-20
A2B Chem LLC
AW30732-100mg
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
201024-66-0 95%
100mg
$421.00 2024-04-20
A2B Chem LLC
AW30732-1g
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
201024-66-0 95%
1g
$1148.00 2024-04-20
Aaron
AR01BU3C-5g
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
201024-66-0 95%
5g
$4240.00 2023-12-14
Aaron
AR01BU3C-10g
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
201024-66-0 95%
10g
$6275.00 2023-12-14
Aaron
AR01BU3C-500mg
2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one
201024-66-0 95%
500mg
$1158.00 2025-02-09

2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one 関連文献

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2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-oneに関する追加情報

Professional Introduction to 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one (CAS No. 201024-66-0)

2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one, identified by its Chemical Abstracts Service (CAS) number 201024-66-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule, featuring a benzodioxazolone core with a chloromethyl substituent and dimethyl groups at the 6-position, exhibits a unique structural framework that has garnered attention for its potential pharmacological properties. The compound's chemical structure suggests interactions with biological targets that may be relevant in the development of novel therapeutic agents.

The benzodioxazolone scaffold is a well-known motif in medicinal chemistry, often found in compounds with bioactivity spanning multiple therapeutic areas. The presence of the chloromethyl group introduces reactivity that can be exploited in drug design, enabling further functionalization through nucleophilic addition reactions. This feature makes 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one a valuable intermediate in synthetic chemistry, particularly for constructing more complex molecules with tailored biological activities.

In recent years, there has been growing interest in heterocyclic compounds as scaffolds for drug discovery due to their structural diversity and biological relevance. The dimethyl groups at the 6-position of the benzodioxazolone ring may influence the electronic properties and steric environment of the molecule, potentially modulating its interaction with biological targets. These structural elements are often explored in medicinal chemistry to optimize pharmacokinetic profiles and improve binding affinity.

Current research in the field of heterocyclic chemistry has highlighted the importance of benzodioxazolone derivatives in addressing various diseases. Studies have demonstrated that modifications to this core structure can lead to compounds with enhanced efficacy and reduced toxicity. The 2-(chloromethyl) moiety, in particular, has been investigated for its potential to participate in covalent bond formation with biological targets, a strategy that has shown promise in targeted drug delivery systems.

The synthesis of 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These approaches align with contemporary trends in synthetic organic chemistry aimed at improving scalability and sustainability in drug production.

The pharmacological potential of 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one has been explored through computational modeling and experimental screening. Computational studies have suggested that the compound may interact with enzymes or receptors involved in metabolic pathways relevant to neurological disorders and inflammation. Experimental investigations have begun to validate these predictions by assessing binding affinities and exploring potential therapeutic applications.

One of the most exciting aspects of this compound is its versatility as a building block for more complex molecules. By leveraging the reactivity of the chloromethyl group, chemists can introduce diverse functional groups to create libraries of derivatives for high-throughput screening. This approach has been successful in identifying lead compounds for further optimization, highlighting the importance of intermediates like 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one in modern drug discovery pipelines.

The chemical properties of this molecule also make it an attractive candidate for exploring novel synthetic pathways. Advances in green chemistry have prompted researchers to develop environmentally friendly methods for producing complex heterocycles. Techniques such as flow chemistry and biocatalysis are being adapted to streamline the synthesis of 2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one, reducing waste and improving efficiency.

In conclusion,2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one (CAS No. 201024-66-0) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for drug discovery and synthetic chemistry. As research continues to uncover new applications for this molecule and related derivatives,2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzodoxazol-4(5H)-one is likely to play an important role in the development of next-generation therapeutic agents.

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